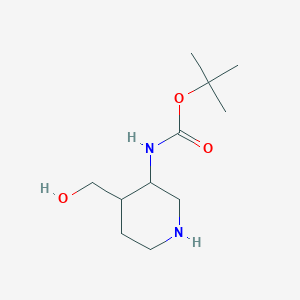

(4-Hydroxymethyl-piperidin-3-yl)-carbamic acid tert-butyl ester

CAS No.:

Cat. No.: VC13563373

Molecular Formula: C11H22N2O3

Molecular Weight: 230.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H22N2O3 |

|---|---|

| Molecular Weight | 230.30 g/mol |

| IUPAC Name | tert-butyl N-[4-(hydroxymethyl)piperidin-3-yl]carbamate |

| Standard InChI | InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-9-6-12-5-4-8(9)7-14/h8-9,12,14H,4-7H2,1-3H3,(H,13,15) |

| Standard InChI Key | MHDNBYFVKCAJOW-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)NC1CNCCC1CO |

| Canonical SMILES | CC(C)(C)OC(=O)NC1CNCCC1CO |

Introduction

Structural Characteristics and Molecular Properties

Chemical Architecture

The compound features a six-membered piperidine ring with two functional groups:

-

Hydroxymethyl (-CH2OH) at position 4, introducing polarity and hydrogen-bonding capacity.

-

tert-Butyl carbamate (-OCONH-C(CH3)3) at position 3, providing steric protection and metabolic stability .

Table 1: Comparative Structural Features of Piperidine Carbamates

The hydroxymethyl group enhances water solubility compared to non-polar analogs, while the tert-butyl carbamate shields the amine group from enzymatic degradation.

Synthetic Pathways and Optimization

Key Synthetic Strategies

The synthesis of (4-Hydroxymethyl-piperidin-3-yl)-carbamic acid tert-butyl ester likely involves a multi-step process:

-

Piperidine Functionalization:

-

Carbamate Formation:

Representative Reaction Scheme:

-

4-Formyl-piperidine → 4-Hydroxymethyl-piperidine (NaBH4, MeOH, 1 h, 63% yield) .

-

4-Hydroxymethyl-piperidine + Boc2O → Target Compound (DMAP, DCM, 0°C to RT, 12 h).

Industrial-Scale Considerations

-

Purification: Chromatography or recrystallization ensures >95% purity.

-

Yield Optimization: Continuous flow reactors improve efficiency in large-scale production.

Physicochemical and Pharmacokinetic Profiles

Physical Properties

-

Solubility: Moderate aqueous solubility (estimated 0.1–1 mg/mL) due to the hydroxymethyl group .

-

LogP: ~2.8 (predicted), indicating balanced lipophilicity for blood-brain barrier penetration .

ADME Characteristics

-

Metabolism: Susceptible to esterase-mediated cleavage of the carbamate group.

Applications in Drug Discovery

Intermediate for Bioactive Molecules

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume